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Compound of Interest

Compound Name: O-tert-Butyl-L-tyrosine

Cat. No.: B099354 Get Quote

Fmoc-Tyr(tBu)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a crucial

protected amino acid derivative extensively used in solid-phase peptide synthesis (SPPS).[1]

Its unique structure, featuring a base-labile Fmoc protecting group on the α-amino group and

an acid-labile tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the tyrosine side

chain, enables orthogonal protection strategies.[1][2] This dual protection is fundamental to the

successful synthesis of complex peptides, as it prevents unwanted side reactions and ensures

the high purity and yield of the final product.[1][2][3]

This application note provides a detailed protocol for the synthesis of Fmoc-Tyr(tBu)-OH,

targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties
A foundational understanding of the properties of Fmoc-Tyr(tBu)-OH is essential for its effective

application.
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Property Value

Formal Name
O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-

ylmethoxy)carbonyl]-L-tyrosine

CAS Number 71989-38-3

Molecular Formula C₂₈H₂₉NO₅

Molecular Weight 459.5 g/mol

Appearance White to off-white solid

Side-Chain Protecting Group tert-Butyl (tBu)

Protecting Group Lability

Fmoc: Base-labile (e.g., 20% piperidine in DMF)

[2][4]. tBu: Acid-labile (e.g., high concentration

of TFA)[2][4][5].

Synthesis Methodology
The most common and direct method for preparing Fmoc-Tyr(tBu)-OH is the reaction of O-tert-
butyl-L-tyrosine (H-Tyr(tBu)-OH) with an N-Fmoc donating agent, such as 9-

fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu).[1] This straightforward, one-step process

is favored for its efficiency and high yields.[1]

An alternative, multi-step approach starting from L-tyrosine is also possible but is generally

more complex.[1][6] This protocol will focus on the direct Fmocylation method.

Experimental Protocol: Direct Fmocylation of O-tert-
butyl-L-tyrosine
This protocol is adapted from established methods and provides a reliable procedure for the

synthesis of Fmoc-Tyr(tBu)-OH.[1][5]

Materials:

O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH)

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
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Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

Dioxane or Acetone

Water

Ethyl acetate or Ether

1M Hydrochloric acid (HCl)

Toluene

Procedure:

Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture,

such as aqueous dioxane or a mixture of acetone and water.[1]

Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

(approximately 2.0-3.0 equivalents) to the solution. Stir until the starting material is fully

dissolved and the pH is adjusted to 8-9.[1]

Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent

dropwise to the reaction mixture.[1]

Reaction: Allow the reaction to stir at room temperature for 4-8 hours.[1] Monitor the

progress of the reaction by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to

remove the organic solvent.[1] Dilute the remaining aqueous solution with water and wash

with a nonpolar solvent like ether or ethyl acetate to remove unreacted Fmoc-OSu and other

impurities.[1]

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute

acid, such as 1M hydrochloric acid (HCl). This will cause the product to precipitate as a white

solid.[1]

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold

water.[1]
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Drying: Dry the product under a vacuum to yield the crude Fmoc-Tyr(tBu)-OH.[1]

Purification: Recrystallization
Further purification can be achieved by recrystallization from a suitable solvent system, such as

ethyl acetate/hexane or toluene, to achieve the high purity required for peptide synthesis.[1][5]

Protocol for Recrystallization from Toluene:[5][7][8]

Dissolution: Suspend the crude Fmoc-Tyr(tBu)-OH (e.g., 100g) in toluene (e.g., 600ml) in a

flask.[5][7][8]

Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete

dissolution.[5][7][8]

Cooling and Crystallization: Slowly cool the solution to 30±5°C and continue stirring for

approximately 2 hours to allow for crystallization.[5][7][8]

Isolation: Filter the crystalline product and wash the filter cake with cold toluene.[5]

Drying: Dry the purified product under vacuum at 50°C.[5][7]

Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and purification of

Fmoc-Tyr(tBu)-OH.
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Parameter Value Reference

Reactant Equivalents

H-Tyr(tBu)-OH 1.0 [1]

Fmoc-OSu 1.0 - 1.1 [1]

Base (e.g., NaHCO₃) 2.0 - 3.0 [1]

Reaction Conditions

Temperature Room Temperature [1][6]

Reaction Time 4 - 8 hours [1][6]

Purification

Recrystallization Solvent Toluene [5][7][8]

Heating Temperature 50°C [5][7][8]

Crystallization Temperature 30±5°C [5][7][8]

Yield

Crude Yield ~95% [6]

Purified Yield ~98% (from crude) [7][8]

Experimental Workflow and Signaling Pathways
To visually represent the synthesis process, the following diagrams illustrate the key steps and

the logic of the protection strategy.
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Starting Materials Reaction Work-up & Purification Final Product

H-Tyr(tBu)-OH Dissolution in
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(RT, 4-8h)

Base Addition
(pH 8-9) Solvent Removal Aqueous Wash Acidification

(pH 2-3) Filtration Drying Recrystallization
(Toluene) Fmoc-Tyr(tBu)-OH
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Caption: Workflow for the synthesis of Fmoc-Tyr(tBu)-OH.
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Caption: Orthogonal protection strategy in Fmoc-SPPS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b099354?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_and_Preparation_of_Fmoc_Tyr_tBu_OH.pdf
https://www.nbinno.com/article/other-organic-chemicals/understanding-fmoc-tyr-tbu-oh-key-efficient-peptide-synthesis-sc
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Tyrosine_Protection_in_Fmoc_Solid_Phase_Peptide_Synthesis_Evaluating_the_Impact_of_Fmoc_Tyr_tBu_OH_on_Final_Peptide_Yield_and_Purity.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fmoc_Tyr_tBu_OH_in_Solid_Phase_Peptide_Synthesis_SPPS.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_and_Purification_of_Fmoc_Tyr_OH.pdf
https://eureka.patsnap.com/patent-CN112094204A
http://www.ajpamc.com/article/IMPACT%20OF%20PURIFICATION%20OF%20FMOC-AMINO%20ACIDS%20ON%20PEPTIDE%20PURITYIN%20SOLID%20PHASE%20PEPTIDE%20SYNTHESIS.pdf
https://www.benchchem.com/pdf/The_Strategic_Imperative_of_the_Tert_Butyl_Group_in_the_Synthesis_of_Tyrosine_Derivatives_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/product/b099354#protocol-for-synthesis-of-fmoc-tyr-tbu-oh
https://www.benchchem.com/product/b099354#protocol-for-synthesis-of-fmoc-tyr-tbu-oh
https://www.benchchem.com/product/b099354#protocol-for-synthesis-of-fmoc-tyr-tbu-oh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b099354?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

